5H-[1]Benzopyrano[4,3-d]pyrimidin-5-one, 4-amino-2-(4-nitrophenyl)-
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Description
5H-1Benzopyrano[4,3-d]pyrimidin-5-one, 4-amino-2-(4-nitrophenyl)- is a heterocyclic compound that belongs to the class of benzopyranopyrimidines This compound is characterized by its fused ring structure, which includes a benzopyrano ring system and a pyrimidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5H-1Benzopyrano[4,3-d]pyrimidin-5-one, 4-amino-2-(4-nitrophenyl)- can be achieved through various synthetic routes. One common method involves the reaction of 2-mercapto-4-hydroxy-5H-1-benzopyrano-[4,3-d]-pyrimidin-5-one with ethyl chloroacetate, 1,2-dichloroethane, methyl acrylate, and acrylonitrile. This reaction yields the corresponding benzopyrano-[4,3-d]-3,1-thiazolo-1[1,2-a]-pyrimidinones,
Properties
CAS No. |
88071-60-7 |
---|---|
Molecular Formula |
C17H10N4O4 |
Molecular Weight |
334.28 g/mol |
IUPAC Name |
4-amino-2-(4-nitrophenyl)chromeno[4,3-d]pyrimidin-5-one |
InChI |
InChI=1S/C17H10N4O4/c18-15-13-14(11-3-1-2-4-12(11)25-17(13)22)19-16(20-15)9-5-7-10(8-6-9)21(23)24/h1-8H,(H2,18,19,20) |
InChI Key |
HBJKZPQTRSCJGV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C(=NC(=N3)C4=CC=C(C=C4)[N+](=O)[O-])N)C(=O)O2 |
Origin of Product |
United States |
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